9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine
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Overview
Description
3H-Bis[1,2,5]oxadiazolo[3,4-b:3’,4’-f]azepine-8,9-diamine is a derivative of 7H-tris[1,2,5]oxadiazolo[3,4-b:3’,4’-d:3",4"-f]azepine . It is produced by the reduction of derivatives of 7-R-7H-tris[1,2,5]oxadiazolo[3,4-b:3’,4’-d:3",4"-f]azepine 1-oxide by hydrazine hydrate or hydrogen in the presence of palladium on carbon .
Synthesis Analysis
The synthesis of 3H-Bis[1,2,5]oxadiazolo[3,4-b:3’,4’-f]azepine-8,9-diamine involves the reduction of derivatives of 7-R-7H-tris[1,2,5]oxadiazolo[3,4-b:3’,4’-d:3",4"-f]azepine 1-oxide by hydrazine hydrate or hydrogen in the presence of palladium on carbon . This process is accompanied by the opening of the furoxan ring of the starting compound to the two amino groups .Molecular Structure Analysis
The molecule is a five-membered heterocyclic compound, which is a common and essential feature of a variety of natural products and medicinal agents . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
The reduction of the furoxan ring in the azepine derivatives, like the reduction of benzofuroxans, proceeded further and led to the production of previously unknown 4-R-4H-bis[1,2,5]oxadiazolo[3,4-b:3’,4’-f]azepine-8,9-diamines .Properties
IUPAC Name |
9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N7O2/c7-1-2(8)4-6(13-15-11-4)9-5-3(1)10-14-12-5/h7,11H,8H2,(H,9,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDWXVTZQJDOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C2C(=NC3=NON=C3C1=N)NON2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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